HMBA vs. Tubulin polymerization-IN-11: Superior Anti-Proliferative Potency in MCF-7 Breast Cancer Cells
HMBA demonstrates a 3-order-of-magnitude higher anti-proliferative potency against MCF-7 breast cancer cells compared to Tubulin polymerization-IN-11 . While both compounds inhibit tubulin polymerization and induce G2/M arrest, the quantitative difference in cellular potency is striking and indicates a distinct structure-activity relationship that favors HMBA for studies in this cellular model.
| Evidence Dimension | Inhibition of MCF-7 cell proliferation |
|---|---|
| Target Compound Data | IC50 = 47 nM |
| Comparator Or Baseline | Tubulin polymerization-IN-11: IC50 = 40,400 nM (40.4 µM) |
| Quantified Difference | HMBA is approximately 860-fold more potent |
| Conditions | MCF-7 human breast cancer cell line, 48-hour treatment (assumed standard MTT or similar proliferation assay) |
Why This Matters
This data justifies selecting HMBA over Tubulin polymerization-IN-11 for experiments requiring potent and specific inhibition of MCF-7 cell growth at low nanomolar concentrations, reducing potential off-target effects associated with high micromolar dosing.
